4-Methoxy-2-(trifluoromethyl)benzonitrile

説明

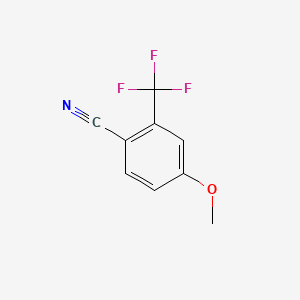

4-Methoxy-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3NO and a molecular weight of 201.15 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN). This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(trifluoromethyl)benzonitrile typically involves the following steps:

Starting Material: The synthesis begins with a suitable aromatic compound, such as 4-methoxybenzonitrile.

Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as copper or palladium, and under controlled temperature and pressure conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

4-Methoxy-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The methoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Electrophilic Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Depending on the substituent introduced, products can vary widely.

Reduction: The primary product is 4-methoxy-2-(trifluoromethyl)benzylamine.

Oxidation: The primary product is 4-methoxy-2-(trifluoromethyl)benzaldehyde.

科学的研究の応用

4-Methoxy-2-(trifluoromethyl)benzonitrile is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a potential lead compound in drug discovery and development.

Industry: In the production of agrochemicals, pharmaceuticals, and specialty chemicals.

作用機序

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function.

類似化合物との比較

Similar Compounds

4-Methoxybenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

2-(Trifluoromethyl)benzonitrile: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

4-Fluoro-2-(trifluoromethyl)benzonitrile: Contains a fluorine atom instead of a methoxy group, leading to different electronic and steric effects.

Uniqueness

4-Methoxy-2-(trifluoromethyl)benzonitrile is unique due to the combination of the methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination makes it a valuable compound in various research and industrial applications.

生物活性

4-Methoxy-2-(trifluoromethyl)benzonitrile, an aromatic organic compound with the molecular formula C₉H₆F₃N, has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of the trifluoromethyl group. This compound exhibits potential biological activity through its interactions with various molecular targets, primarily proteins and enzymes.

Structural Characteristics

The compound is characterized by:

- Methoxy group (-OCH₃) : Enhances solubility and biological activity.

- Trifluoromethyl group (-CF₃) : Increases lipophilicity, facilitating membrane penetration and interaction with hydrophobic sites on proteins.

- Nitrile group (-CN) : Contributes to the overall electronic properties of the molecule.

The biological activity of this compound is attributed to its ability to modulate protein functions through:

- Hydrophobic interactions : The trifluoromethyl group enhances binding affinity to hydrophobic sites on target proteins.

- Potential enzyme inhibition : Preliminary studies suggest it may inhibit specific enzymes, although detailed mechanisms remain largely unexplored in current literature.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, potentially influencing their activities. This property makes it a candidate for studying enzyme kinetics and metabolic pathways.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methoxybenzonitrile | Contains methoxy and nitrile groups | Lacks trifluoromethyl enhancement |

| 2-Methoxy-4-(trifluoromethyl)benzonitrile | Similar functionality but different positioning | Different substitution pattern |

| 5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile | Contains nitro group instead of nitrile | Different electronic properties due to nitro group |

| 4-Methoxy-2-(trifluoromethyl)benzylamine | Benzylamine derivative | Amino functionality alters interaction dynamics |

Case Studies and Research Findings

- Enzyme Inhibition : A study involving molecular docking revealed that compounds with a trifluoromethyl group exhibited significant interactions with COX-2 and LOX enzymes, suggesting that modifications in substituents can enhance biological activity through improved binding affinities .

- Cytotoxicity Against Cancer Cells : Research on related compounds indicated that those with similar structural features demonstrated moderate cytotoxicity against breast cancer cell lines (e.g., MCF-7), highlighting the potential for this compound as a lead compound in cancer therapeutics .

- Antioxidant Activity : Some derivatives of trifluoromethyl-substituted compounds have shown antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-Methoxy-2-(trifluoromethyl)benzonitrile, and how can reaction efficiency be optimized?

- Methodological Answer : While direct synthesis protocols are not explicitly detailed in the literature, analogous compounds (e.g., nitro- or halogen-substituted benzonitriles) suggest a multi-step approach involving methoxylation and trifluoromethylation. For example, nucleophilic aromatic substitution (NAS) or Ullmann-type coupling could introduce the methoxy group, followed by trifluoromethylation via radical pathways or transition-metal catalysis . Optimization strategies include:

- Temperature control (e.g., 60–100°C for NAS reactions to minimize side products).

- Catalyst screening (e.g., CuI for trifluoromethylation efficiency).

- Monitoring reaction progress via TLC or GC-MS to isolate intermediates.

- Reference : Similar synthetic pathways for nitro-substituted analogs (, Table 1) and fluorinated derivatives ().

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation account for substituent effects?

- Methodological Answer :

- NMR :

- ¹H NMR : The methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) exhibit distinct splitting due to electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-C≡N) groups.

- ¹⁹F NMR : A singlet near δ -60 to -65 ppm confirms the -CF₃ group.

- IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O of methoxy).

- Mass Spectrometry : Molecular ion peak at m/z 201.148 (calculated) with fragmentation patterns reflecting loss of -OCH₃ or -CF₃.

Q. How should researchers handle and store this compound to maintain stability, considering its physicochemical properties?

- Methodological Answer :

- Storage : Seal in airtight containers under inert gas (N₂/Ar) at ambient temperature (20–25°C) to prevent hydrolysis of the nitrile group. Avoid exposure to moisture or strong bases.

- Safety : Use PPE (gloves, goggles) due to toxicity (H302, H315, H319) and potential skin/eye irritation.

Advanced Research Questions

Q. How does the electron-withdrawing nature of the trifluoromethyl group influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The -CF₃ group deactivates the aromatic ring via meta-directing effects, reducing electrophilicity at the ortho and para positions. This necessitates:

- Stronger nucleophiles (e.g., alkoxides or amines) for substitution at the activated meta position.

- Elevated temperatures (80–120°C) or microwave-assisted synthesis to overcome kinetic barriers.

- Computational modeling (DFT) to predict reactive sites and transition states.

- Reference : Reactivity trends in trifluoromethylated aromatics ().

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Strategies include:

- Metabolic Profiling : Use LC-MS to identify metabolites (e.g., hydrolysis of -C≡N to -COOH).

- Formulation Optimization : Encapsulation in liposomes to enhance solubility and tissue penetration.

- Isotopic Labeling : Introduce ¹⁴C or ³H labels to track biodistribution and clearance.

Q. What computational methods are suitable for modeling the compound's interaction with biological targets, considering its stereoelectronic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with force fields (e.g., AMBER) to simulate binding to enzymes (e.g., cytochrome P450).

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophilic residues (e.g., cysteine thiols).

- MD Simulations : Assess conformational stability in lipid bilayers, leveraging the -CF₃ group’s lipophilicity.

特性

IUPAC Name |

4-methoxy-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPSTMJRNVUTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382472 | |

| Record name | 4-methoxy-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875664-48-5 | |

| Record name | Benzonitrile, 4-methoxy-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875664-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 875664-48-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。